trans-4-({[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid
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Overview
Description
4-({[2-(2,4-DIOXO-1,4-DIHYDROQUINAZOLIN-3(2H)-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID is a complex organic compound that features a quinazoline moiety Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(2,4-DIOXO-1,4-DIHYDROQUINAZOLIN-3(2H)-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID typically involves a multi-step process. One common method includes the reaction of isatins with o-amino N-aryl/alkyl benzamides under oxidative conditions. The reaction is mediated by iodine (I2) and tert-butyl hydroperoxide (TBHP), which facilitate the formation of the quinazoline core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route involving I2 and TBHP suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-({[2-(2,4-DIOXO-1,4-DIHYDROQUINAZOLIN-3(2H)-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The quinazoline moiety can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amide and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced quinazoline compounds.
Scientific Research Applications
4-({[2-(2,4-DIOXO-1,4-DIHYDROQUINAZOLIN-3(2H)-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-({[2-(2,4-DIOXO-1,4-DIHYDROQUINAZOLIN-3(2H)-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The quinazoline moiety is known to act as a DNA intercalator, which can disrupt DNA replication and transcription processes. This property makes it a potential candidate for anticancer therapy, as it can inhibit the proliferation of cancer cells by interfering with their genetic material .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenyl benzamides: These compounds share the quinazoline core and exhibit similar biological activities.
4-Oxo-2-thioxoquinazolines: These compounds also contain the quinazoline scaffold and are studied for their anticonvulsant and anticancer properties.
Uniqueness
4-({[2-(2,4-DIOXO-1,4-DIHYDROQUINAZOLIN-3(2H)-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID is unique due to its specific structural features, including the cyclohexanecarboxylic acid moiety and the propanoyl group attached to the quinazoline core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H23N3O5 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-[[[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H23N3O5/c1-11(16(23)20-10-12-6-8-13(9-7-12)18(25)26)22-17(24)14-4-2-3-5-15(14)21-19(22)27/h2-5,11-13H,6-10H2,1H3,(H,20,23)(H,21,27)(H,25,26)/t11-,12?,13?/m0/s1 |
InChI Key |
ZJZFKKOAYTYNQF-HIFPTAJRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC1CCC(CC1)C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O |
Canonical SMILES |
CC(C(=O)NCC1CCC(CC1)C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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